Cyclohexane, 1-bromo-2-ethoxy-, trans-
Description
Cyclohexane, 1-bromo-2-ethoxy-, trans- (CAS: 861337-57-7) is a halogenated cyclohexane derivative with a bromine atom and an ethoxy group substituted at positions 1 and 2, respectively, in a trans-configuration. Key properties include:
Properties
CAS No. |
60933-66-6 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
(1R,2R)-1-bromo-2-ethoxycyclohexane |
InChI |
InChI=1S/C8H15BrO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
BEEIKWFOEDINMO-HTQZYQBOSA-N |
Isomeric SMILES |
CCO[C@@H]1CCCC[C@H]1Br |
Canonical SMILES |
CCOC1CCCCC1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-bromo-2-ethoxy-, trans- typically involves the bromination of cyclohexane derivatives followed by the introduction of the ethoxy group. One common method is the bromination of cyclohexanol to form 1-bromo-cyclohexanol, which is then reacted with ethyl alcohol under acidic conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where bromination and subsequent etherification reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts such as sulfuric acid or Lewis acids may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-bromo-2-ethoxy-, trans- undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include cyclohexane derivatives with hydroxyl, cyano, or amino groups.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Scientific Research Applications
Cyclohexane, 1-bromo-2-ethoxy-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-bromo-2-ethoxy-, trans- involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethoxy groups. These groups can interact with nucleophiles, bases, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: Halogen and Alkoxy Groups
The following table compares trans-1-bromo-2-ethoxycyclohexane with analogs differing in substituents or stereochemistry:
Key Observations:
- Electronic Effects : Fluorine’s electronegativity in cis-1-bromo-2-fluorocyclohexane polarizes the C-Br bond more strongly than ethoxy, altering nucleophilic attack pathways .
- Stereochemical Impact : Trans-configuration minimizes 1,2-diaxial interactions in cyclohexane derivatives, favoring chair conformations with substituents in equatorial positions .
Physical and Chemical Properties
Limited data exist for the target compound, but trends can be inferred from analogs:
- Boiling Points : Bromocyclohexane (C₆H₁₁Br) boils at ~165°C , while bulkier derivatives (e.g., cyclopropylmethoxy-substituted) likely have higher boiling points due to increased molecular weight and surface area .
- Density/Viscosity: Cyclohexane derivatives with polar substituents (e.g., ethoxy, chloro) exhibit higher densities and viscosities compared to non-polar analogs like bromocyclohexane .
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